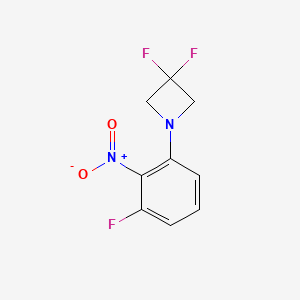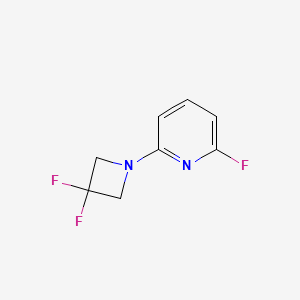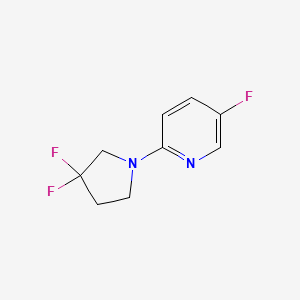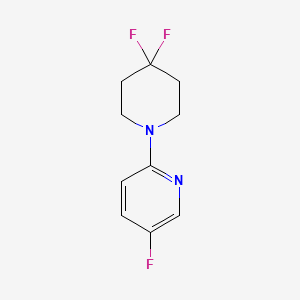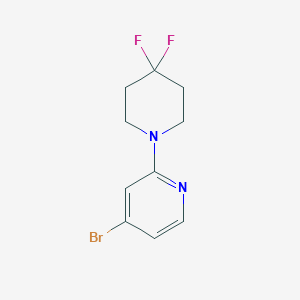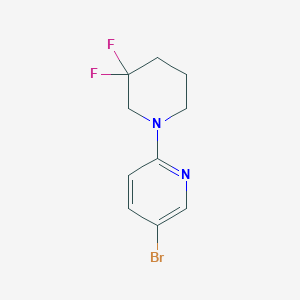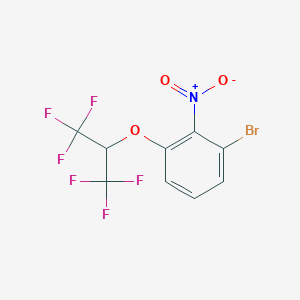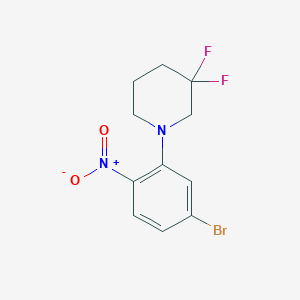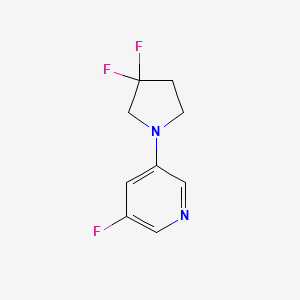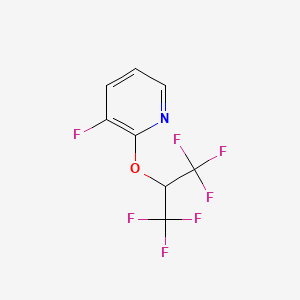
2,6-Difluoro-4-(trifluoromethoxy)toluene
Übersicht
Beschreibung
2,6-Difluoro-4-(trifluoromethoxy)toluene is an organic compound with the molecular formula C8H5F5O It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethoxy group at the 4 position, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a toluene derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, methylation, and introduction of the trifluoromethoxy group using reagents such as trifluoromethyl ethers and fluorinating agents. The reaction conditions are optimized to achieve high yields and purity, often involving catalytic processes and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Difluoro-4-(trifluoromethoxy)toluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form partially or fully hydrogenated products.
Coupling Reactions: It is a suitable substrate for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various fluorinating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted toluenes with different functional groups.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Hydrogenated toluenes.
Coupling Products: Biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-(trifluoromethoxy)toluene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including as enzyme inhibitors or pharmaceutical intermediates.
Material Science: It is explored for its potential use in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.
Wirkmechanismus
The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)toluene exerts its effects is primarily through its interactions with other molecules in chemical reactions. The electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to achieve selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)toluene: Lacks the additional fluorine atoms at the 2 and 6 positions, resulting in different reactivity and applications.
2,6-Difluorotoluene: Lacks the trifluoromethoxy group, affecting its electronic properties and reactivity.
2,6-Difluoro-4-methoxytoluene: Similar structure but with a methoxy group instead of a trifluoromethoxy group, leading to different chemical behavior.
Uniqueness: 2,6-Difluoro-4-(trifluoromethoxy)toluene is unique due to the combination of electron-withdrawing fluorine atoms and the trifluoromethoxy group, which significantly alters its electronic properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-6(9)2-5(3-7(4)10)14-8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLXQJDXDKUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


